molecular formula C18H16F3N3O5S B2447041 {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone CAS No. 866152-62-7

{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2447041
CAS No.: 866152-62-7
M. Wt: 443.4
InChI Key: PNGDHTOYBUDGJI-UHFFFAOYSA-N
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Description

{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a nitrophenylsulfonyl group and a trifluoromethylphenyl methanone moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a nitrophenylsulfonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a trifluoromethylphenyl methanone derivative under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethyl ketones, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The nitrophenylsulfonyl group can act as an electrophile, while the trifluoromethylphenyl moiety enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(fluoromethyl)phenyl]methanone
  • {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(chloromethyl)phenyl]methanone
  • {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(bromomethyl)phenyl]methanone

Uniqueness

The presence of the trifluoromethyl group in {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone distinguishes it from similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O5S/c19-18(20,21)14-5-3-4-13(12-14)17(25)22-8-10-23(11-9-22)30(28,29)16-7-2-1-6-15(16)24(26)27/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGDHTOYBUDGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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